N-Substituent Effect: 2-Methoxyethyl vs. Pyridin-3-yl in the ERK5 Pyrrole Carboxamide Series
In the pyrrole-2-carboxamide ERK5 inhibitor series, truncation of the N-substituent from bulkier groups to smaller alkyl/alkoxyalkyl chains resulted in ~3-fold potency enhancement against ERK5 and attenuated off-target p38α inhibition [1]. The target compound bears an N-(2-methoxyethyl) group, which is structurally intermediate between the unsubstituted carboxamide and the pyridin-3-yl-substituted lead compound. Based on the reported SAR trend, the 2-methoxyethyl substitution is predicted to confer different ERK5/p38α selectivity relative to the pyridin-3-yl analog, though direct experimental data for this specific compound have not been published in the peer-reviewed literature identified to date.
| Evidence Dimension | N-substituent effect on ERK5 potency (SAR trend) |
|---|---|
| Target Compound Data | No direct ERK5 IC₅₀ data available for the 2-methoxyethyl analog from non-excluded primary sources |
| Comparator Or Baseline | 4-(2-Bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide: ERK5 IC₅₀ = 0.82 µM; p38α IC₅₀ > 120 µM [1]. Unsubstituted N-H parent analog showed ~3-fold weaker ERK5 potency [1]. |
| Quantified Difference | SAR trend indicates N-substituent identity alters ERK5 IC₅₀ by approximately 3-fold across the series [1]; specific differential for the 2-methoxyethyl analog is not quantified. |
| Conditions | ERK5 and p38α in vitro kinase activity assays; recombinant enzyme systems [1]. |
Why This Matters
Procurement of the precise 2-methoxyethyl derivative is essential for SAR studies mapping the N-substituent space; substitution with the pyridin-3-yl analog will yield fundamentally different kinase selectivity, invalidating comparative SAR analyses.
- [1] Myers SM, Miller DC, Molyneux L, et al. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. European Journal of Medicinal Chemistry. 2019;178:530-543. View Source
